Pyrolysis Kinetics: Superior Thermal Barrier of 3,3-Dimethylbutanoate vs. 3-Methylbutanoate
In a direct gas-phase elimination study, ethyl 3,3-dimethylbutanoate exhibits a higher activation energy (Ea) compared to its monomethyl analog, ethyl 3-methylbutanoate, indicating enhanced thermal stability [1]. This kinetic difference directly impacts process safety and yield in high-temperature synthetic applications.
| Evidence Dimension | Activation Energy (Ea) for Pyrolysis |
|---|---|
| Target Compound Data | Ea = 207.1 ± 1.0 kJ/mol |
| Comparator Or Baseline | Ethyl 3-methylbutanoate: Ea = 202.5 ± 4.4 kJ/mol |
| Quantified Difference | ΔEa = 4.6 kJ/mol higher barrier |
| Conditions | Gas-phase elimination, 360–420°C, 71–286 torr |
Why This Matters
The 4.6 kJ/mol higher activation energy translates to a measurable improvement in thermal endurance, reducing the risk of premature degradation during high-temperature synthesis steps.
- [1] The pyrolysis kinetics of ethyl esters in the gas phase. The alkyl substituent effect at the acyl carbon. DOI: 10.1002/kin.550150505. View Source
